CID 12452110
Description
CID 12452110 (PubChem Compound Identifier 12452110) is a chemical compound referenced in analytical studies, particularly in chromatography and mass spectrometry (MS) workflows. Its characterization includes a mass spectrum (Figure 1D), suggesting it is a volatile or semi-volatile organic compound.
Properties
Molecular Formula |
C7H15Si |
|---|---|
Molecular Weight |
127.28 g/mol |
InChI |
InChI=1S/C7H15Si/c1-6-7(2,3)8(4)5/h6H,1H2,2-5H3 |
InChI Key |
XOAJNAPSNYJLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
2-Cyclopentenone can be synthesized through various methods:
Elimination of α-bromo-cyclopentanone using lithium carbonate: This method involves the elimination reaction to form the desired compound.
Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters: This multi-step process involves condensation, decarboxylation, and isomerization to yield 2-cyclopentenone.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols in the presence of an acid catalyst.
Chemical Reactions Analysis
2-Cyclopentenone undergoes several types of chemical reactions:
Nucleophilic conjugate addition: This reaction involves the addition of nucleophiles to the α-β unsaturated ketone.
Baylis–Hillman reaction: This reaction forms carbon-carbon bonds between the α-position of an activated alkene and a carbon electrophile.
Michael reaction: This reaction involves the addition of a nucleophile to an α-β unsaturated carbonyl compound.
Diels–Alder reaction: 2-Cyclopentenone acts as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Scientific Research Applications
2-Cyclopentenone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Biology: It is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-cyclopentenone involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for structural, functional, and pharmacological comparisons:
Structural Analogues
Structural similarities are often assessed using PubChem identifiers, molecular descriptors (e.g., LogP, molecular weight), and 2D/3D overlays. For example:
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) : These bile acid derivatives share steroid backbones but differ in sulfation and side-chain modifications, affecting their interactions with transporters (e.g., NTCP) .

- Betulin-derived inhibitors (CID 72326, CID 64971): These triterpenoids exhibit structural diversity in hydroxylation and side-chain functionalization, influencing their inhibitory potency against metabolic enzymes .
Hypothetical Comparison for CID 12452110: If this compound is a steroid-like compound (as suggested by its association with vacuum-distilled fractions), its polarity and substituents would be critical differentiators. For instance, sulfated or glucuronidated derivatives (e.g., DHEAS, CID 12594) show distinct MS fragmentation patterns compared to non-conjugated analogs .
Functional Analogues
Functional similarity is determined by shared biological targets or applications. Examples from the evidence include:
- Irbesartan (CID 3749) and troglitazone (CID 5591) : Both are PPARγ agonists but differ in selectivity and off-target effects due to aromatic ring substitutions .
- Colchicine (CID 6167) : A microtubule disruptor with a tropolone ring; structural analogs vary in antimitotic activity based on ring substituents .

Hypothetical Functional Role of this compound: If this compound is a plant-derived metabolite (e.g., from Citrus essential oils), it may share antimicrobial or anti-inflammatory properties with terpenoids like limonene or linalool, though its specific bioactivity remains uncharacterized in the provided data .
Pharmacokinetic and Physicochemical Properties
Key parameters such as LogP, solubility, and bioavailability are critical for drug-likeness. For example:
- CAS 1254115-23-5 (CID 57416287) : LogP = 0.03, high solubility (86.7 mg/mL), and moderate bioavailability (Score = 0.55) .
- CAS 34743-49-2 (CID 1403909) : LogP = 2.03, moderate solubility (0.75 mg/mL), and high GI absorption .
Hypothetical Data for this compound: Based on its GC-MS profile (Figure 1C), this compound likely has moderate volatility and a LogP < 3, similar to monoterpenes (e.g., limonene, CID 22311) . Its presence in vacuum-distilled fractions suggests a boiling point range of 150–300°C.
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound (CID) | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) | Bioavailability Score |
|---|---|---|---|---|---|
| This compound* | Not available | Not available | <3† | Not available | Not available |
| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | 515.70 | 1.48 | 10.2 | 0.17 |
| Colchicine (6167) | C₂₂H₂₅NO₆ | 399.44 | 1.97 | 0.25 | 0.55 |
| CAS 1254115-23-5 | C₇H₁₄N₂O | 142.20 | 0.03 | 86.7 | 0.55 |
†Inferred from GC-MS volatility .
Table 2. Structural Similarity Scores (Hypothetical)
| Compound (CID) | Similarity Score | Key Structural Differences |
|---|---|---|
| This compound | N/A | N/A |
| Betulin (72326) | 0.71 | Hydroxylation at C3, C28 |
| Lupenone (92158) | 0.68 | Ketone vs. hydroxyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


